N-(1-Cyanocyclopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide
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Overview
Description
N-(1-Cyanocyclopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
- Formation of the cyanocyclopropyl intermediate through a cyclopropanation reaction.
- Coupling of the cyanocyclopropyl intermediate with a benzamide derivative.
- Introduction of the pyridinyl group via a nucleophilic substitution or similar reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The benzamide and pyridinyl groups may participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzamide derivatives, cyanocyclopropyl compounds, and pyridinyl-containing molecules. Examples include:
- N-(1-Cyanocyclopropyl)-3-[(4-methylpyridin-3-yl)oxymethyl]benzamide
- N-(1-Cyanocyclopropyl)-3-[(6-chloropyridin-3-yl)oxymethyl]benzamide
Uniqueness
N-(1-Cyanocyclopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-5-6-16(10-20-13)23-11-14-3-2-4-15(9-14)17(22)21-18(12-19)7-8-18/h2-6,9-10H,7-8,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQGOZPSCOGRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3(CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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